4-(2-Aminoacetyl)-piperazine-1-carboxamide
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Overview
Description
4-(2-Aminoacetyl)-piperazine-1-carboxamide is a chemical compound that features a piperazine ring substituted with an aminoacetyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoacetyl)-piperazine-1-carboxamide typically involves the reaction of piperazine with an appropriate aminoacetylating agent. One common method is the reaction of piperazine with 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoacetyl)-piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-(2-Aminoacetyl)-piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoacetyl)-piperazine-1-carboxamide involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoacetyl)-piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.
4-(2-Aminoacetyl)-morpholine-1-carboxamide: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
4-(2-Aminoacetyl)-piperazine-1-carboxamide is unique due to the presence of both the piperazine ring and the aminoacetyl group, which confer specific chemical and biological properties. The piperazine ring provides rigidity and the potential for multiple interactions with biological targets, while the aminoacetyl group allows for specific modifications and interactions .
Properties
Molecular Formula |
C7H14N4O2 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(2-aminoacetyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C7H14N4O2/c8-5-6(12)10-1-3-11(4-2-10)7(9)13/h1-5,8H2,(H2,9,13) |
InChI Key |
GZPWWPYNRWVMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN)C(=O)N |
Origin of Product |
United States |
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